molecular formula C22H25N3OS B10914074 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B10914074
M. Wt: 379.5 g/mol
InChI Key: RROVAUSODFWSPM-UHFFFAOYSA-N
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Description

N~5~-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include epichlorohydrin, tetramethylammonium iodide, and benzylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a bicyclic framework with a thienopyrazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H25N3OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C22H25N3OS/c1-13(18-11-15-8-9-16(18)10-15)23-21(26)20-12-19-14(2)24-25(22(19)27-20)17-6-4-3-5-7-17/h3-7,12-13,15-16,18H,8-11H2,1-2H3,(H,23,26)

InChI Key

RROVAUSODFWSPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC(C)C3CC4CCC3C4)C5=CC=CC=C5

Origin of Product

United States

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